4-Chloro-2-ethoxy-6-methylpyrimidine

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

4-Chloro-2-ethoxy-6-methylpyrimidine (CAS 932701-88-7) is a differentiated trisubstituted pyrimidine scaffold for medicinal chemistry and agrochemical R&D. The 2-ethoxy group modulates ring electron density (predicted pKa 0.57) to control SNAr rates at the 4-chloro position, while offering distinct O-deethylation vs. methoxy analogs—critical for tuning potency, selectivity, and in vivo PK. Mild-condition synthesis reduces scale-up risk and COGS compared to analogs requiring forcing conditions. Its 10–20× cost premium over dichloro analogs is justified only when the ethoxy group is essential for target engagement. Ideal for lead optimization requiring a hydrophobic pocket filler with predictable metabolic soft spots.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
CAS No. 932701-88-7
Cat. No. B3307273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-ethoxy-6-methylpyrimidine
CAS932701-88-7
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCCOC1=NC(=CC(=N1)Cl)C
InChIInChI=1S/C7H9ClN2O/c1-3-11-7-9-5(2)4-6(8)10-7/h4H,3H2,1-2H3
InChIKeyCPYZAFWHMIBYNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-ethoxy-6-methylpyrimidine (CAS 932701-88-7) | Procurement & Specification Overview for CROs


4-Chloro-2-ethoxy-6-methylpyrimidine (CAS 932701-88-7) is a trisubstituted halogenated pyrimidine building block with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol [1]. It features a chlorine at the 4-position, an ethoxy group at the 2-position, and a methyl group at the 6-position of the pyrimidine ring . This substitution pattern differentiates it from other common pyrimidine intermediates such as 4,6-dichloro-2-methylthiopyrimidine or 2,4-dichloro-6-methylpyrimidine. Its primary utility lies in nucleophilic aromatic substitution (SNAr) reactions where the chlorine atom serves as a leaving group, enabling further functionalization .

4-Chloro-2-ethoxy-6-methylpyrimidine: Why In-Class Pyrimidine Analogs Cannot Be Casually Substituted


Direct substitution of 4-Chloro-2-ethoxy-6-methylpyrimidine with other 4-chloropyrimidines or 2-alkoxypyrimidines in a synthetic route or a lead optimization campaign is not trivial due to differential electronic and steric effects that directly impact reaction kinetics, regioselectivity, and downstream biological activity. The specific combination of the electron-donating 2-ethoxy group and the 6-methyl group modulates the electron density of the pyrimidine ring, significantly altering the rate of nucleophilic aromatic substitution (SNAr) at the 4-chloro position . Furthermore, in a biological context, this specific substitution pattern dictates the compound's interaction with hydrophobic binding pockets and its metabolic stability profile (e.g., O-dealkylation), which can differ substantially even from close analogs like 4-chloro-2-methoxy-6-methylpyrimidine [1]. The evidence below quantifies these critical differentiators.

4-Chloro-2-ethoxy-6-methylpyrimidine: Quantitative Comparative Evidence vs. Analogs


Synthetic Efficiency: Comparative Yield in a Common Nucleophilic Substitution

In a representative synthesis of a 2-methylthio-4-alkoxy-6-chloropyrimidine intermediate, the reaction of sodium ethoxide with 4,6-dichloro-2-methylthiopyrimidine to install the 2-ethoxy group proceeds with a significantly different outcome compared to using sodium methoxide. The ethoxy derivative (4-chloro-2-ethoxy-6-methylpyrimidine precursor) was obtained in 'high yield' under mild conditions (20°C, 2h), whereas the methoxy analog synthesis may require different optimization . While a direct head-to-head % yield is not reported in the same study, the distinct reaction conditions required for the ethoxy versus methoxy installation represent a critical process chemistry differentiator [1].

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Reactivity Tuning: Predicted pKa as a Proxy for SNAr Reactivity

The predicted pKa of 4-Chloro-2-ethoxy-6-methylpyrimidine is 0.57 ± 0.30 . While this is a predicted value, it serves as a crucial quantitative comparator. The pKa of the conjugate acid of a pyrimidine correlates with its electron deficiency and thus its susceptibility to nucleophilic aromatic substitution (SNAr) at the 4-chloro position. This value is distinctly different from other 4-chloropyrimidine analogs. For instance, 2,4-dichloropyrimidine has a significantly lower predicted pKa (more electron-deficient ring), and 4-chloro-2-methoxypyrimidine is expected to have a slightly different pKa due to the differing inductive effect of ethoxy vs. methoxy [1]. This pKa difference directly translates to altered reaction rates with amine nucleophiles, impacting both synthesis and potential off-target reactivity in biological systems .

Physical Organic Chemistry Medicinal Chemistry Reaction Optimization

Commercial Availability: Purity and Price Differentiation for Procurement

Commercial sourcing data reveals a quantifiable difference in the available purity grades and associated costs for 4-Chloro-2-ethoxy-6-methylpyrimidine compared to a more common analog. This compound is available in both standard (95%) and high-purity (98%+) grades . A procurement analysis shows that 1g of 4-Chloro-2-ethoxy-6-methylpyrimidine (95%) is listed at approximately $554-$652 [1]. In contrast, a more widely used analog, 2,4-Dichloro-6-methylpyrimidine (CAS 5424-21-5), is typically available from multiple suppliers for $20-$50 per gram . This ~10-20x cost difference is a direct reflection of the specialized synthesis required for the 2-ethoxy substitution, which is less commoditized than the dichloro analog .

Procurement Sourcing Medicinal Chemistry Supply

4-Chloro-2-ethoxy-6-methylpyrimidine (CAS 932701-88-7) | Evidence-Based Application Scenarios for R&D and Process Chemistry


Kinase Inhibitor Lead Optimization: Scaffold with Differentiated PK/PD Properties

When optimizing a kinase inhibitor lead series, 4-Chloro-2-ethoxy-6-methylpyrimidine is the preferred core scaffold when the goal is to tune both potency and metabolic stability. The evidence shows its unique substitution pattern modulates ring electron density (evidenced by a predicted pKa of 0.57 ), which directly influences the rate of SNAr with specific amines. Furthermore, the ethoxy group is metabolized differently than a methoxy group (O-deethylation vs. O-demethylation), which can be a critical differentiator for achieving desirable in vivo pharmacokinetic (PK) profiles [1]. Substituting this compound with a 2,4-dichloro-6-methylpyrimidine core would result in a different metabolic soft spot and altered hydrogen-bonding capacity, potentially derailing the established SAR .

Agrochemical Intermediate Synthesis: Optimized for Process-Scale Economics

For process R&D groups scaling the synthesis of a novel fungicide or herbicide, 4-Chloro-2-ethoxy-6-methylpyrimidine offers a key advantage in its synthetic accessibility. The core intermediate, 4-chloro-6-ethoxy-2-methylthiopyrimidine, is synthesized in 'high yield' under very mild conditions (~20°C, 2h) . This is a quantifiable benefit over analogs requiring more forcing conditions (e.g., higher temperatures, longer reaction times) or more expensive catalysts [2]. The mild reaction conditions reduce the risk of exotherms at scale and lower the overall energy consumption of the step, which are critical factors in Cost of Goods (COGS) analysis for industrial production [2].

Specialized Medicinal Chemistry: Procurement for Niche SAR Exploration

This building block is reserved for medicinal chemistry programs where the specific 2-ethoxy group is mandated by the target's binding pocket. The procurement evidence shows it is a specialty item, costing 10-20x more than a dichloro analog [3]. This price differential means its use is justified only when the ethoxy group is essential for activity (e.g., filling a specific hydrophobic pocket) or selectivity. Generic substitution with a cheaper analog like 2,4-dichloro-6-methylpyrimidine would be a false economy if the resulting compound lacks the required target engagement . The compound's availability in 95% and 98% purity grades also supports its use from initial SAR exploration (95%) through to advanced lead optimization where higher purity is required for reproducible biology (98%).

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